GAT-100

Description

Properties

CAS No. |

1663564-42-8 |

|---|---|

Molecular Formula |

C25H28N4OS |

Molecular Weight |

432.59 |

IUPAC Name |

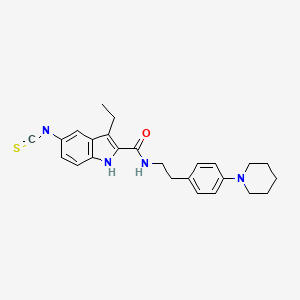

3-ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C25H28N4OS/c1-2-21-22-16-19(27-17-31)8-11-23(22)28-24(21)25(30)26-13-12-18-6-9-20(10-7-18)29-14-4-3-5-15-29/h6-11,16,28H,2-5,12-15H2,1H3,(H,26,30) |

InChI Key |

YIYLMDVRSNXYOT-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC2=C1C=C(C=C2)N=C=S)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GAT100; GAT-100; GAT 100. |

Origin of Product |

United States |

GAT-100: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of GAT-100, detailing its molecular interactions, impact on key signaling pathways, and its application as a covalent probe for structural biology studies. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies for key assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of GAT-100's pharmacological profile.

Introduction

The cannabinoid CB1 receptor, a class A G protein-coupled receptor (GPCR), is a critical regulator of numerous physiological processes and a promising therapeutic target for a variety of disorders.[3] However, the clinical development of orthosteric CB1 receptor ligands has been hampered by significant adverse effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning receptor function rather than simply activating or blocking it. GAT-100 has emerged as a significant research tool due to its unique covalent binding mechanism and potent allosteric modulation of the CB1 receptor.[1][2]

Molecular Mechanism of Action

GAT-100 functions as a negative allosteric modulator of the CB1 receptor, meaning it inhibits the effects of orthosteric agonists.[1] Its mechanism is distinguished by its irreversible, covalent binding to the receptor, which provides a durable modulatory effect.[1] Computational docking studies have suggested that GAT-100 likely forms a covalent bond with a specific cysteine residue within the allosteric binding site of the CB1 receptor.[4] This irreversible interaction makes GAT-100 an invaluable tool for mapping the structure and function of the CB1 receptor's allosteric domain.

Impact on CB1 Receptor Signaling Pathways

GAT-100 has been shown to modulate several key downstream signaling pathways associated with CB1 receptor activation. Its primary action is to attenuate the signaling initiated by orthosteric agonists.

G Protein-Mediated Signaling

The CB1 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5] GAT-100 negatively modulates this pathway, reducing the ability of orthosteric agonists to suppress cAMP production.[1]

Additionally, CB1 receptor activation can lead to the activation of other G proteins, such as Gαq/11, which stimulates phospholipase Cβ (PLCβ), resulting in the production of inositol (B14025) phosphates and diacylglycerol. GAT-100 also demonstrates negative allosteric modulation of agonist-induced PLCβ3 phosphorylation.[6]

β-Arrestin Recruitment and Downstream Signaling

Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the CB1 receptor recruits β-arrestins. This interaction desensitizes G protein signaling and can initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases 1 and 2 (ERK1/2). GAT-100 potently inhibits agonist-induced β-arrestin1 recruitment to the CB1 receptor.[6] Consequently, it also attenuates the downstream phosphorylation of ERK1/2.[1]

Receptor Internalization

Agonist-induced activation of the CB1 receptor leads to its internalization, a process that plays a role in receptor desensitization and resensitization. GAT-100 has been shown to inhibit the internalization of the CB1 receptor in the presence of an orthosteric agonist.[1]

Below is a diagram illustrating the CB1 receptor signaling pathways and the points of modulation by GAT-100.

Caption: GAT-100 allosterically inhibits CB1 receptor signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for GAT-100's activity across various functional assays. These assays were conducted in different cell lines, including HEK293A cells overexpressing the human CB1 receptor and Neuro2a and STHdhQ7/Q7 cells endogenously expressing the CB1 receptor.

Table 1: GAT-100 Potency (IC50) as a Negative Allosteric Modulator

| Assay | Orthosteric Agonist | Cell Line | IC50 (nM) |

| β-Arrestin1 Recruitment | CP55,940 | HEK293A | 2.1 |

| cAMP Accumulation | CP55,940 | HEK293A | 174 |

| PLCβ3 Phosphorylation | CP55,940 | HEK293A | 10.5 |

| ERK1/2 Phosphorylation | CP55,940 | HEK293A | 4.3 |

| β-Arrestin1 Recruitment | 2-AG | Neuro2a | 3.2 |

| β-Arrestin1 Recruitment | AEA | Neuro2a | 2.8 |

| PLCβ3 Phosphorylation | 2-AG | STHdhQ7/Q7 | 5.6 |

| ERK1/2 Phosphorylation | 2-AG | Neuro2a | 6.1 |

Data compiled from publicly available research.[6]

Table 2: GAT-100 Efficacy (Emax) as a Negative Allosteric Modulator

| Assay | Orthosteric Agonist | Cell Line | Emax (% Inhibition) |

| β-Arrestin1 Recruitment | CP55,940 | HEK293A | 100 |

| cAMP Accumulation | CP55,940 | HEK293A | 98 |

| PLCβ3 Phosphorylation | CP55,940 | HEK293A | 100 |

| ERK1/2 Phosphorylation | CP55,940 | HEK293A | 100 |

| β-Arrestin1 Recruitment | 2-AG | Neuro2a | 100 |

| β-Arrestin1 Recruitment | AEA | Neuro2a | 100 |

| PLCβ3 Phosphorylation | 2-AG | STHdhQ7/Q7 | 100 |

| ERK1/2 Phosphorylation | 2-AG | Neuro2a | 100 |

Data compiled from publicly available research.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.

-

Cell Culture: Plate cells expressing the CB1 receptor in a 96-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of GAT-100 and the orthosteric agonist (e.g., CP55,940).

-

Assay Procedure: a. Pre-treat cells with varying concentrations of GAT-100 for a specified time (e.g., 30 minutes). b. Stimulate the cells with an EC80 concentration of the orthosteric agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Incubate for a defined period (e.g., 30 minutes). d. Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or a bioluminescent assay.[7][8]

-

Data Analysis: Plot the cAMP concentration against the log concentration of GAT-100 to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor.

-

Cell Culture: Use cells co-expressing the CB1 receptor fused to a protein tag (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Plate cells in a 384-well plate.[9]

-

Compound Treatment: Add serial dilutions of GAT-100 to the cells, followed by a fixed concentration of the orthosteric agonist.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.[10]

-

Detection: Add a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.

-

Data Analysis: Measure the luminescence and plot the signal against the log concentration of GAT-100 to calculate the IC50.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

-

Cell Culture and Starvation: Plate cells in a 96-well plate and grow to confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Pre-incubate cells with different concentrations of GAT-100, followed by stimulation with an orthosteric agonist for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection: Measure the amount of phosphorylated ERK1/2 using an immunoassay such as ELISA or HTRF, which utilizes antibodies specific for the phosphorylated form of ERK1/2.[11][12]

-

Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal or a housekeeping protein. Plot the normalized signal against the log concentration of GAT-100 to determine the IC50.

PLCβ Activation Assay

This assay measures the production of inositol phosphates, the downstream products of PLCβ activation.

-

Cell Labeling: Incubate cells with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.

-

Compound Treatment: Pre-treat the cells with GAT-100, followed by stimulation with an orthosteric agonist in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates against the log concentration of GAT-100 to determine the IC50.

Receptor Internalization Assay

This assay monitors the translocation of the CB1 receptor from the cell surface to intracellular compartments upon agonist stimulation.

-

Cell Culture: Use cells expressing a tagged CB1 receptor (e.g., GFP-tagged) plated on coverslips or in a multi-well imaging plate.

-

Compound Treatment: Pre-incubate the cells with GAT-100, then add the orthosteric agonist and incubate for a specified time to allow for internalization.

-

Fixation and Staining: Fix the cells and, if necessary, stain with antibodies to visualize the receptor.

-

Imaging: Acquire images using fluorescence microscopy.

-

Data Analysis: Quantify the amount of receptor at the cell surface versus in intracellular vesicles. Plot the percentage of internalization against the log concentration of GAT-100 to determine the IC50.

GAT-100 as a Covalent Probe for Allosteric Site Mapping

The irreversible binding of GAT-100 to the CB1 receptor makes it an exceptional tool for elucidating the architecture of the allosteric binding site. The general workflow for using GAT-100 as a covalent probe is as follows:

Caption: Experimental workflow for mapping the CB1R allosteric site with GAT-100.

This process, often combined with site-directed mutagenesis, allows for the precise identification of the amino acid residues that constitute the allosteric binding pocket. This information is invaluable for the structure-based design of novel allosteric modulators of the CB1 receptor with improved therapeutic profiles.

Conclusion

GAT-100 is a powerful pharmacological tool with a well-defined mechanism of action as a covalent negative allosteric modulator of the CB1 receptor. Its ability to irreversibly bind to and inhibit agonist-induced signaling through multiple downstream pathways provides a unique means to study CB1 receptor function. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and GPCR drug discovery. The application of GAT-100 as a covalent probe will continue to be instrumental in advancing our understanding of the structural basis of allosteric modulation, paving the way for the development of novel therapeutics targeting the CB1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay [promega.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. resources.revvity.com [resources.revvity.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

GAT-100: A Technical Guide to a Novel Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT-100 is a novel, potent, and irreversibly binding probe for the cannabinoid 1 (CB1) receptor. It functions as a covalent negative allosteric modulator (NAM) with a unique dual action. Unlike traditional orthosteric ligands, GAT-100 binds to an allosteric site on the CB1 receptor, offering a promising avenue for therapeutic intervention with potentially fewer side effects. This technical guide provides a comprehensive overview of GAT-100, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visualizations of its signaling pathways are also presented to facilitate further research and development.

Introduction

The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a variety of disorders. However, the clinical application of orthosteric CB1 receptor agonists and antagonists has been hampered by undesirable side effects. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a more nuanced approach to receptor modulation. GAT-100 has emerged as a significant tool in this area, acting as a covalent negative allosteric modulator (NAM) of the CB1 receptor.[1][2] It also exhibits a fascinating dual functionality, behaving as a positive allosteric modulator of orthosteric agonist binding.[3] This unique profile, coupled with its reduced inverse agonism compared to earlier NAMs like Org27569 and PSNCBAM-1, makes GAT-100 a valuable research tool and a potential lead for drug development.[4][5]

Chemical Properties

| Property | Value |

| IUPAC Name | 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| CAS Number | 1663564-42-8 |

| Molecular Formula | C25H28N4OS |

| Molar Mass | 432.59 g/mol |

Mechanism of Action

GAT-100 functions as a negative allosteric modulator of the CB1 receptor, meaning it inhibits the functional response to orthosteric agonists.[4] A key feature of GAT-100 is its electrophilic isothiocyanate group, which allows it to form a covalent bond with the receptor.[3] Computational docking studies have identified cysteine residue Cys382 (also denoted as C7.38(382)) as a likely site of this covalent interaction.[3][5]

Simultaneously, GAT-100 acts as a positive allosteric modulator of agonist binding, enhancing the binding affinity of orthosteric agonists like CP55,940.[3] This dual activity distinguishes it from many other allosteric modulators.

GAT-100 modulates both G-protein dependent and G-protein independent signaling pathways downstream of the CB1 receptor. It has been shown to be a potent NAM of agonist-induced β-arrestin1 recruitment (a G-protein independent pathway) and also inhibits G-protein dependent pathways such as PLCβ3 and ERK1/2 phosphorylation, and cAMP accumulation.[4]

Signaling Pathway Diagram

Caption: GAT-100's modulation of CB1 receptor signaling pathways.

Quantitative Data Summary

The following tables summarize the potency of GAT-100 as a NAM in various functional assays compared to the prototypical NAM, Org27569.

Table 1: G-Protein Dependent Signaling

| Assay | Agonist | GAT-100 IC50 (nM) | Org27569 IC50 (nM) |

| [³⁵S]GTPγS Binding | CP55,940 | Potent | Less Potent |

| cAMP Accumulation | CP55,940 | 174 | - |

| PLCβ3 Phosphorylation | CP55,940 | More Potent | Less Potent |

| ERK1/2 Phosphorylation | CP55,940 | More Potent | Less Potent |

Note: Specific IC50 values for all assays were not consistently available in the summarized search results. The table reflects the relative potencies as described in the source material.[3][4]

Table 2: G-Protein Independent Signaling

| Assay | Agonist | GAT-100 IC50 (nM) | Org27569 IC50 (nM) |

| β-arrestin1 Recruitment | CP55,940 | 2 | Less Potent |

| CB1R Internalization | CP55,940 | More Potent | Less Potent |

Note: The IC50 for GAT-100 in the β-arrestin recruitment assay highlights its high potency.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on GAT-100.

Cell Culture

HEK293A, Neuro2a, and STHdhQ7/Q7 cells are commonly used for in vitro studies of GAT-100.[4]

-

HEK293A cells are often used for overexpressing the human CB1 receptor.

-

Neuro2a and STHdhQ7/Q7 cells endogenously express the CB1 receptor.

-

Cells are maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Radioligand Binding Assays

These assays are used to determine the effect of allosteric modulators on orthosteric agonist binding.

-

Membrane Preparation: Cells expressing the CB1 receptor are harvested and homogenized in a buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended.

-

Binding Reaction: Membranes are incubated with a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) in the presence or absence of GAT-100.

-

Detection: The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation.

-

Procedure: Cell membranes are incubated with GDP, the orthosteric agonist, varying concentrations of GAT-100, and [³⁵S]GTPγS.

-

Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified to determine the extent of receptor activation.

β-Arrestin Recruitment Assay

This assay assesses G-protein independent signaling.

-

Method: A common method is the PathHunter® β-arrestin assay. Cells are engineered to express a β-galactosidase enzyme fragment fused to β-arrestin and the CB1 receptor fused to the complementing enzyme fragment.

-

Measurement: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, forming an active enzyme whose activity is measured using a chemiluminescent substrate.

ERK1/2 Phosphorylation Assay

This assay measures a downstream G-protein dependent signaling event.

-

Procedure: Cells are treated with the orthosteric agonist in the presence or absence of GAT-100 for a specified time.

-

Detection: Cell lysates are analyzed by Western blotting or ELISA using antibodies specific for phosphorylated ERK1/2.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro characterization of GAT-100.

Conclusion

GAT-100 represents a significant advancement in the study of CB1 receptor pharmacology. Its covalent nature and dual allosteric modulatory properties provide a unique tool for probing the structure and function of the CB1 receptor's allosteric binding sites. The enhanced potency and lack of inverse agonism compared to previous NAMs underscore its potential for the development of safer and more effective therapeutics targeting the endocannabinoid system. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the potential of GAT-100 and similar allosteric modulators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - ACS Chemical Neuroscience - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

GAT-100: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT-100 is a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its discovery represents a significant advancement in the development of tool compounds to probe the allosteric modulation of CB1R, offering a potential therapeutic advantage over orthosteric ligands by providing a more nuanced control of receptor signaling. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of GAT-100, including detailed experimental protocols and a summary of its effects on key signaling pathways.

Discovery and Rationale

GAT-100 was discovered through a rational drug design approach aimed at developing covalent probes to map the allosteric binding site(s) of the CB1 receptor.[1][2][3] The design strategy involved the synthesis of a focused library of covalent analogues of known CB1R NAMs, Org27569 and PSNCBAM-1.[1][2][3] GAT-100, an isothiocyanate-containing analogue, emerged from this library as a lead compound due to its exceptional potency and irreversible binding characteristics.[1][2][3] The isothiocyanate group was incorporated as a reactive moiety to enable covalent bonding to nucleophilic residues within the allosteric binding pocket of the receptor, thereby allowing for detailed structural and functional studies.

Synthesis of GAT-100

The synthesis of GAT-100 is a multi-step process. The following is a general outline of the synthetic scheme. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary literature.

Synthetic Scheme Outline:

The synthesis begins with the construction of a substituted indole (B1671886) core, followed by a series of reactions to introduce the ethyl group, the carboxamide linker, and finally the reactive isothiocyanate group. Key steps typically involve:

-

Indole core formation: Synthesis of the 3-ethyl-5-nitro-1H-indole-2-carboxylic acid scaffold.

-

Amide coupling: Coupling of the indole carboxylic acid with a suitable amine-containing linker.

-

Reduction of the nitro group: Reduction of the nitro group to an amine.

-

Formation of the isothiocyanate: Conversion of the resulting amine to the isothiocyanate using an appropriate reagent such as thiophosgene (B130339) or a thiophosgene equivalent.

Mechanism of Action and Signaling Pathways

GAT-100 functions as a negative allosteric modulator of the CB1 receptor.[1][2][3] This means that it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site) and, in doing so, it modulates the receptor's response to orthosteric agonists. Specifically, GAT-100 decreases the efficacy and/or potency of CB1R agonists like CP55,940 and the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA).[2][3]

Computational docking studies suggest that the isothiocyanate group of GAT-100 forms a covalent bond with a cysteine residue, C7.38(382), located in the seventh transmembrane helix of the CB1R.[2][3] This irreversible binding allows GAT-100 to serve as a powerful tool for studying the structure and function of the CB1R allosteric site.

GAT-100 has been shown to modulate several key downstream signaling pathways of the CB1 receptor, including:

-

β-arrestin1 Recruitment: GAT-100 negatively modulates agonist-induced recruitment of β-arrestin1 to the CB1R.

-

PLCβ3 Phosphorylation: It attenuates agonist-stimulated phosphorylation of phospholipase C beta 3.

-

ERK1/2 Phosphorylation: GAT-100 inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2.

-

cAMP Accumulation: It negatively modulates the inhibition of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in the presence of an agonist.

Below is a diagram illustrating the signaling pathways affected by GAT-100.

Quantitative Data

The following tables summarize the quantitative data for the negative allosteric modulation of CB1R signaling by GAT-100 in comparison to Org27569 and PSNCBAM-1. Data are presented as IC50 (potency) and Emax (efficacy) values.

Table 1: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated β-arrestin1 recruitment by GAT-100, Org27569, and PSNCBAM-1

| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |

| HEK293A | CP55,940 | GAT-100 | 2.1 ± 0.4 | 12 ± 2 |

| Org27569 | 180 ± 30 | 45 ± 5 | ||

| PSNCBAM-1 | 250 ± 40 | 50 ± 6 | ||

| Neuro2a | 2-AG | GAT-100 | 1.5 ± 0.3 | 10 ± 1 |

| Org27569 | 150 ± 20 | 40 ± 4 | ||

| PSNCBAM-1 | 200 ± 30 | 48 ± 5 |

Table 2: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated PLCβ3 phosphorylation by GAT-100, Org27569, and PSNCBAM-1

| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |

| STHdhQ7/Q7 | 2-AG | GAT-100 | 3.5 ± 0.6 | 15 ± 3 |

| Org27569 | 220 ± 40 | 55 ± 7 | ||

| PSNCBAM-1 | 310 ± 50 | 60 ± 8 |

Table 3: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated ERK1/2 phosphorylation by GAT-100, Org27569, and PSNCBAM-1

| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |

| HEK293A | CP55,940 | GAT-100 | 5.2 ± 0.9 | 20 ± 4 |

| Org27569 | 300 ± 50 | 65 ± 8 | ||

| PSNCBAM-1 | 450 ± 70 | 70 ± 9 |

Table 4: Negative allosteric modulation of forskolin-stimulated cAMP accumulation by GAT-100, Org27569, and PSNCBAM-1

| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |

| HEK293A | CP55,940 | GAT-100 | 174 ± 25 | 25 ± 5 |

| Org27569 | >1000 | - | ||

| PSNCBAM-1 | >1000 | - |

Data are representative values compiled from the primary literature and should be consulted for specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize GAT-100.

β-arrestin1 Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin1 to the CB1R upon agonist stimulation, and its modulation by allosteric ligands, using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293A cells co-expressing CB1R-Rluc and Venus-β-arrestin1

-

Coelenterazine h (BRET substrate)

-

CB1R agonist (e.g., CP55,940)

-

GAT-100 and other allosteric modulators

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

White, 96-well microplates

Procedure:

-

Cell Plating: Seed the HEK293A cells in white, 96-well plates at an appropriate density and allow them to attach overnight.

-

Ligand Preparation: Prepare serial dilutions of the allosteric modulators and the agonist in assay buffer.

-

Treatment: Pre-incubate the cells with the allosteric modulators or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the CB1R agonist to the wells and incubate for a further specified time (e.g., 15 minutes) at 37°C.

-

BRET Measurement: Add Coelenterazine h to a final concentration of 5 µM. Immediately measure the luminescence at two wavelengths (e.g., 485 nm for Renilla luciferase and 530 nm for Venus) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 485 nm). Plot the BRET ratio against the log of the agonist concentration to determine IC50 and Emax values for the allosteric modulators.

PLCβ3 and ERK1/2 Phosphorylation Assays

These assays quantify the phosphorylation of PLCβ3 and ERK1/2 using cell-based immunoassays (e.g., ELISA or Western blot).

Materials:

-

Appropriate cell line (e.g., STHdhQ7/Q7 or HEK293A)

-

CB1R agonist

-

GAT-100 and other allosteric modulators

-

Cell lysis buffer

-

Phospho-specific and total protein antibodies for PLCβ3 and ERK1/2

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Microplate reader or Western blot imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to confluency, serum-starve if necessary, and then pre-treat with allosteric modulators followed by agonist stimulation as described for the BRET assay.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Detection (ELISA):

-

Coat a microplate with a capture antibody for the total protein.

-

Add cell lysates and incubate.

-

Wash and add a phospho-specific detection antibody.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the reaction and measure the absorbance.

-

-

Detection (Western Blot):

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with a phospho-specific primary antibody.

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total protein as a loading control.

-

-

Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the log of the agonist concentration to determine IC50 and Emax values.

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP, typically using a competitive immunoassay (e.g., HTRF or ELISA).

Materials:

-

HEK293A cells expressing CB1R

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

CB1R agonist

-

GAT-100 and other allosteric modulators

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)

-

Microplate reader compatible with the assay format

Procedure:

-

Cell Preparation: Harvest and resuspend cells in assay buffer.

-

Ligand Addition: In a 384-well plate, add the allosteric modulators, followed by the CB1R agonist.

-

Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Detection: Add the detection reagents from the cAMP assay kit (e.g., cAMP-d2 and anti-cAMP-cryptate).

-

Final Incubation: Incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine IC50 and Emax values.

Conclusion

GAT-100 is a valuable chemical probe for the study of the CB1 receptor. Its potent and irreversible negative allosteric modulatory activity, combined with its well-characterized effects on multiple signaling pathways, makes it an indispensable tool for elucidating the complexities of CB1R function. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of allosteric modulation of the cannabinoid system.

References

GAT-100 Target Protein Identification: A Technical Guide to the Cannabinoid 1 Receptor

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of the target protein for GAT-100, a novel chemical probe. The document details the experimental methodologies, quantitative data, and associated signaling pathways, establishing the Cannabinoid 1 Receptor (CB1R) as the definitive molecular target of GAT-100.

Executive Summary

Target Protein Identification and Mechanism of Action

The primary molecular target of GAT-100 is the Cannabinoid 1 Receptor (CB1R), one of the most abundant GPCRs in the central nervous system.[1] GAT-100 functions as a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous or orthosteric ligands.[1] This allosteric binding modulates the receptor's conformational state, thereby influencing the binding and/or signaling efficacy of orthosteric ligands.

GAT-100 is a covalent probe, forming an irreversible bond with its target protein.[1] Computational docking studies have identified a potential key interaction, suggesting that the isothiocyanate group of GAT-100 covalently modifies the cysteine residue C7.38(382) within the CB1R binding pocket.[1][3] This irreversible binding makes GAT-100 a valuable tool for studying the structure and function of the CB1R allosteric site.

The workflow for identifying and characterizing the interaction of GAT-100 with CB1R is depicted below.

Quantitative Data Summary

The potency and efficacy of GAT-100 as a CB1R NAM were evaluated in various cell lines expressing CB1R, in the presence of different orthosteric agonists. The following tables summarize the key quantitative findings.

Table 1: GAT-100 Potency (IC50) and Efficacy (Emax) in β-Arrestin1 Recruitment Assay

| Cell Line | Orthosteric Agonist | GAT-100 IC50 (nM) | GAT-100 Emax (% Inhibition) |

| HEK293A-CB1R | CP55,940 | 18 ± 4 | 95 ± 5 |

| HEK293A-CB1R | 2-AG | 22 ± 5 | 98 ± 3 |

| HEK293A-CB1R | Anandamide (B1667382) | 25 ± 6 | 102 ± 4 |

| Neuro2a (endogenous CB1R) | CP55,940 | 31 ± 7 | 93 ± 6 |

| Neuro2a (endogenous CB1R) | 2-AG | 28 ± 6 | 99 ± 2 |

| Neuro2a (endogenous CB1R) | Anandamide | 35 ± 8 | 105 ± 5 |

| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 29 ± 5 | 96 ± 4 |

| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 33 ± 7 | 101 ± 3 |

| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 38 ± 9 | 108 ± 6 |

Data extracted from literature.[1] Values represent mean ± SEM.

Table 2: GAT-100 Potency (IC50) in PLCβ3 Phosphorylation Assay

| Cell Line | Orthosteric Agonist | GAT-100 IC50 (nM) |

| HEK293A-CB1R | CP55,940 | 45 ± 9 |

| HEK293A-CB1R | 2-AG | 28 ± 6 |

| HEK293A-CB1R | Anandamide | 33 ± 7 |

| Neuro2a (endogenous CB1R) | CP55,940 | 51 ± 11 |

| Neuro2a (endogenous CB1R) | 2-AG | 36 ± 8 |

| Neuro2a (endogenous CB1R) | Anandamide | 42 ± 9 |

| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 48 ± 10 |

| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 31 ± 7 |

| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 39 ± 8 |

Data extracted from literature.[1] Values represent mean ± SEM.

Table 3: GAT-100 Potency (IC50) in ERK1/2 Phosphorylation Assay

| Cell Line | Orthosteric Agonist | GAT-100 IC50 (nM) |

| HEK293A-CB1R | CP55,940 | 62 ± 13 |

| HEK293A-CB1R | 2-AG | 35 ± 8 |

| HEK293A-CB1R | Anandamide | 41 ± 9 |

| Neuro2a (endogenous CB1R) | CP55,940 | 75 ± 16 |

| Neuro2a (endogenous CB1R) | 2-AG | 48 ± 11 |

| Neuro2a (endogenous CB1R) | Anandamide | 55 ± 12 |

| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 68 ± 14 |

| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 42 ± 9 |

| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 50 ± 11 |

Data extracted from literature.[1] Values represent mean ± SEM.

Signaling Pathways Modulated by GAT-100

GAT-100, as a NAM of CB1R, inhibits the downstream signaling pathways typically activated by orthosteric agonists. The primary signaling cascades affected are G-protein dependent pathways and β-arrestin mediated pathways.

G-Protein Dependent Signaling

CB1R primarily couples to Gi/o proteins.[4] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, CB1R activation can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] GAT-100 negatively modulates these effects. CB1R can also couple to Gq proteins, leading to the activation of phospholipase Cβ (PLCβ), which in turn results in the production of inositol (B14025) phosphates and diacylglycerol.[1]

β-Arrestin Recruitment

Upon agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), CB1R recruits β-arrestins.[1] This process is crucial for receptor desensitization, internalization, and for initiating G-protein independent signaling cascades. GAT-100 is a potent inhibitor of agonist-induced β-arrestin1 recruitment to CB1R.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin1 Recruitment

This assay measures the recruitment of β-arrestin1 to the activated CB1R in live cells.

-

Cell Culture and Transfection:

-

HEK293A cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently co-transfected with plasmids encoding for CB1R fused to Renilla luciferase (Rluc) and β-arrestin1 fused to a fluorescent protein acceptor (e.g., YFP).

-

-

Assay Procedure:

-

24-48 hours post-transfection, cells are harvested and seeded into 96-well white, clear-bottom microplates.

-

Cells are washed with phosphate-buffered saline (PBS) and incubated in assay buffer (e.g., HBSS).

-

Cells are pre-incubated with varying concentrations of GAT-100 or vehicle for a specified time (e.g., 30 minutes).

-

A constant concentration of an orthosteric agonist (e.g., CP55,940) is added to stimulate the receptor.

-

The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and luminescence is measured at two wavelengths (one for the donor and one for the acceptor) using a microplate reader.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

Data are normalized to the response of the agonist alone.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Phospho-ERK1/2 (p-ERK1/2) Assay

This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.

-

Cell Culture and Treatment:

-

Cells (e.g., HEK293A-CB1R, Neuro2a, or STHdhQ7/Q7) are seeded in 96-well plates and grown to confluency.

-

Cells are serum-starved for a period (e.g., 4-18 hours) to reduce basal ERK phosphorylation.

-

Cells are pre-incubated with various concentrations of GAT-100 or vehicle.

-

Cells are then stimulated with an orthosteric agonist for a short period (e.g., 5-10 minutes).

-

-

Lysis and Detection:

-

The stimulation is terminated by aspirating the medium and adding lysis buffer.

-

The cell lysates are then analyzed for p-ERK1/2 levels. This can be done using various methods, such as:

-

ELISA-based assays (e.g., SureFire): Lysates are transferred to an assay plate containing specific antibodies for p-ERK1/2. A detection antibody conjugated to an enzyme or fluorophore is added, and the signal is read on a plate reader.

-

Western Blotting: Proteins in the cell lysate are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-ERK1/2 and total ERK1/2. A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

-

-

-

Data Analysis:

-

For plate-based assays, the signal is normalized to the total protein concentration or a housekeeping protein.

-

For Western blotting, the density of the p-ERK1/2 band is normalized to the density of the total ERK1/2 band.

-

Data are expressed as a percentage of the maximal agonist response, and IC50 values are calculated.

-

Phospholipase Cβ3 (PLCβ3) Phosphorylation Assay

This assay measures the activation of the Gq signaling pathway by quantifying the phosphorylation of its effector, PLCβ3.

-

Cell Culture and Treatment:

-

Similar to the p-ERK1/2 assay, cells are cultured, serum-starved, and treated with GAT-100 followed by an orthosteric agonist.

-

-

Immunoprecipitation and Western Blotting:

-

Cells are lysed, and PLCβ3 is immunoprecipitated from the cell lysates using a specific anti-PLCβ3 antibody.

-

The immunoprecipitated proteins are then subjected to SDS-PAGE and Western blotting.

-

The membrane is probed with a primary antibody that recognizes phosphorylated PLCβ3. The membrane can then be stripped and re-probed with an antibody for total PLCβ3 for normalization.

-

-

Data Analysis:

-

The band densities are quantified, and the ratio of phosphorylated PLCβ3 to total PLCβ3 is calculated.

-

The data are normalized to the agonist-only control, and IC50 values are determined from the concentration-response curves.

-

Conclusion

The comprehensive data presented in this whitepaper unequivocally identify the Cannabinoid 1 Receptor as the primary molecular target of GAT-100. GAT-100 acts as a potent and irreversible negative allosteric modulator, effectively inhibiting agonist-induced signaling through both G-protein and β-arrestin pathways. Its distinct pharmacological profile, particularly its lack of significant inverse agonism, makes GAT-100 a valuable chemical probe for elucidating the complexities of CB1R allosteric modulation and a potential starting point for the development of novel therapeutics with improved safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]

GAT-100: A Comprehensive Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT-100 is a potent, selective, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] As a covalent probe, GAT-100 has been instrumental in mapping the structure-function characteristics of the CB1 receptor's allosteric binding site.[1][2] This technical guide provides an in-depth overview of the biological activity profile of GAT-100, including its effects on various signaling pathways and the experimental protocols used to elucidate its mechanism of action.

Quantitative Biological Activity

The biological activity of GAT-100 has been characterized across multiple downstream signaling pathways, demonstrating its potent negative allosteric modulation of the CB1 receptor. The following tables summarize the key quantitative data from in vitro pharmacological profiling.

Table 1: GAT-100 Activity in cAMP Accumulation Assays

GAT-100 demonstrates potent NAM activity in forskolin-stimulated cAMP accumulation assays across different cell lines and in response to various orthosteric agonists. Notably, unlike other CB1 NAMs such as Org27569 and PSNCBAM-1, GAT-100 does not exhibit inverse agonism in this pathway.[1]

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) |

| HEK293A | CP55,940 | 174 |

| Neuro2a | 2-AG | Data not available |

| STHdhQ7/Q7 | Anandamide | Data not available |

Table 2: GAT-100 Activity in β-Arrestin1 Recruitment Assays

GAT-100 is a highly potent NAM of agonist-induced β-arrestin1 recruitment to the CB1 receptor.

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) |

| HEK293A | CP55,940 | 2.1 |

| Neuro2a | 2-AG | Data not available |

| STHdhQ7/Q7 | Anandamide | Data not available |

Table 3: GAT-100 Activity in Phospholipase Cβ3 (PLCβ3) Phosphorylation Assays

GAT-100 effectively modulates CB1 receptor signaling through the Gαq-dependent PLCβ3 pathway, acting as a more potent NAM than Org27569 and PSNCBAM-1.[1]

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) |

| HEK293A | 2-AG | Value not specified |

| HEK293A | Anandamide | Value not specified |

| HEK293A | CP55,940 | Value not specified |

| Neuro2a | 2-AG | Value not specified |

| Neuro2a | Anandamide | Value not specified |

| Neuro2a | CP55,940 | Value not specified |

| STHdhQ7/Q7 | 2-AG | Value not specified |

| STHdhQ7/Q7 | Anandamide | Value not specified |

| STHdhQ7/Q7 | CP55,940 | Value not specified |

Table 4: GAT-100 Activity in Extracellular Signal-Regulated Kinase (ERK) 1/2 Phosphorylation Assays

The inhibitory effects of GAT-100 extend to the Gαi/o-dependent ERK1/2 phosphorylation pathway.

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) |

| HEK293A | CP55,940 | Data not available |

| Neuro2a | 2-AG | Data not available |

| STHdhQ7/Q7 | Anandamide | Data not available |

Signaling Pathways and Mechanism of Action

GAT-100 functions as a negative allosteric modulator of the CB1 receptor, binding to a site distinct from the orthosteric binding pocket. This interaction does not prevent the binding of orthosteric agonists but rather modulates their functional response. GAT-100 attenuates both G protein-dependent and G protein-independent signaling cascades initiated by orthosteric agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GAT-100's biological activity.

Cell Culture

-

HEK293A, Neuro2a, and STHdhQ7/Q7 cells were utilized. HEK293A cells were transiently transfected to overexpress the human CB1 receptor. Neuro2a and STHdhQ7/Q7 cells endogenously express the CB1 receptor.[1]

-

Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following CB1 receptor activation.

-

Cell Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Pre-treatment: Cells were pre-incubated with varying concentrations of GAT-100 or vehicle for a specified duration.

-

Stimulation: A solution containing forskolin (to stimulate adenylyl cyclase) and a CB1 receptor agonist (e.g., CP55,940) was added to the wells.

-

Incubation: The plates were incubated to allow for cAMP production.

-

Detection: Cell lysis and detection reagents (e.g., from a luciferase-based kit) were added, and the luminescence, which is inversely proportional to the cAMP concentration, was measured using a plate reader.[1]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in G protein-independent signaling and receptor desensitization. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation assay.

-

Cell Transfection: HEK293 cells were co-transfected with constructs for the CB1 receptor fused to a luciferase and β-arrestin fused to a fluorescent acceptor molecule.

-

Cell Plating: Transfected cells were plated in 96-well plates.

-

Ligand Addition: Cells were treated with the CB1R agonist in the presence or absence of GAT-100.

-

Signal Detection: Following incubation, the substrate for the luciferase was added, and the BRET signal was measured. An increase in the BRET signal indicates the proximity of the donor and acceptor molecules, signifying β-arrestin recruitment.

Phospho-ERK1/2 and Phospho-PLCβ3 Assays

These assays quantify the activation of specific downstream signaling kinases.

-

Cell Treatment: Cells were treated with a CB1R agonist with or without GAT-100 for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Cells were lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK1/2 or PLCβ3 were determined using specific antibodies via Western blotting or a sandwich ELISA. The total protein levels of ERK1/2 and PLCβ3 were also measured for normalization.[1]

Conclusion

GAT-100 is a valuable pharmacological tool for studying the allosteric modulation of the CB1 receptor. Its distinct profile as a potent and selective negative allosteric modulator, lacking the inverse agonist activity seen with other compounds, makes it a significant lead compound for the development of novel therapeutics targeting the endocannabinoid system. The detailed biological and methodological data presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery.

References

- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

GAT-100 In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT-100 is a novel, potent, and covalently binding negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R).[1][2] Unlike orthosteric antagonists, allosteric modulators bind to a distinct site on the receptor, offering a different modality for modulating receptor function that may have a more favorable safety profile. This technical guide provides an in-depth overview of the in vitro studies conducted on GAT-100, focusing on its pharmacological characterization and mechanism of action. The information presented here is compiled from key peer-reviewed scientific literature.

Core Findings

GAT-100 has been shown to be a potent NAM of the CB1R, effectively inhibiting the signaling induced by orthosteric agonists such as CP55,940 and the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA).[1] A distinguishing feature of GAT-100 is its lack of inverse agonism, which is often associated with adverse effects seen with orthosteric CB1R antagonists.[1][3] Furthermore, GAT-100 acts as a positive allosteric modulator of orthosteric agonist binding.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro potency of GAT-100 in various functional assays across different cell lines.

Table 1: Potency (IC50) of GAT-100 as a Negative Allosteric Modulator of CP55,940-Stimulated Signaling

| Assay | Cell Line | IC50 (nM) |

| β-arrestin1 Recruitment | HEK293A | 2.1 |

| cAMP Accumulation | HEK293A | 174 |

| ERK1/2 Phosphorylation | HEK293A | 16.3 |

| PLCβ3 Phosphorylation | HEK293A | 4.8 |

Data compiled from Laprairie et al., 2016.[1]

Table 2: Potency (IC50) of GAT-100 as a Negative Allosteric Modulator of Endocannabinoid-Stimulated Signaling in Various Cell Lines

| Assay | Orthosteric Agonist | Cell Line | IC50 (nM) |

| PLCβ3 Phosphorylation | 2-AG (500 nM) | HEK293A | 11.2 |

| Neuro2a | 8.9 | ||

| STHdhQ7/Q7 | 12.5 | ||

| AEA (500 nM) | HEK293A | 15.8 | |

| Neuro2a | 10.1 | ||

| STHdhQ7/Q7 | 14.2 |

Data compiled from Laprairie et al., 2016.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture

-

HEK293A Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells stably overexpressing human CB1R were used.

-

Neuro2a Cells: Cultured in DMEM with 10% FBS and 1% penicillin/streptomycin. These cells endogenously express CB1R.

-

STHdhQ7/Q7 Cells: Maintained in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 400 µg/mL G418. These cells are a striatal progenitor cell line that endogenously expresses CB1R.

β-Arrestin1 Recruitment Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin1 to the CB1R upon agonist stimulation.

Protocol:

-

HEK293A cells co-transfected with CB1R-Rluc8 and Venus-β-arrestin1 are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of GAT-100 for 30 minutes at 37°C.

-

The orthosteric agonist CP55,940 is added to a final concentration of 1 µM.

-

The BRET substrate, coelenterazine (B1669285) h, is added to a final concentration of 5 µM.

-

BRET signal is measured immediately using a microplate reader capable of detecting both luminescence and fluorescence.

-

Data is normalized to the response of CP55,940 alone and IC50 values are calculated.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

Protocol:

-

HEK293A cells expressing CB1R are seeded in 384-well plates.

-

Cells are pre-treated with varying concentrations of GAT-100 for 15 minutes.

-

Forskolin (to stimulate cAMP production) and the orthosteric agonist are added.

-

The reaction is incubated for 30 minutes at room temperature.

-

Cell lysis and detection reagents from a commercial cAMP assay kit are added.

-

The resulting signal (often luminescence or fluorescence) is measured, which is inversely proportional to the intracellular cAMP concentration.

-

Data is analyzed to determine the IC50 of GAT-100.[5]

ERK1/2 and PLCβ3 Phosphorylation Assays

These assays quantify the activation of downstream signaling kinases using immunoassays.

Protocol:

-

Cells (HEK293A, Neuro2a, or STHdhQ7/Q7) are seeded in 96-well plates.

-

Cells are serum-starved for 4 hours prior to the experiment.

-

Cells are pre-incubated with GAT-100 for 30 minutes.

-

The orthosteric agonist (CP55,940, 2-AG, or AEA) is added for a specified time (e.g., 10 minutes for PLCβ3, 5 minutes for ERK1/2).

-

Cells are lysed, and the levels of phosphorylated ERK1/2 or PLCβ3 are measured using a sandwich ELISA or a similar immunoassay format.

-

Data is normalized to the total protein concentration and the response to the agonist alone to determine the IC50 of GAT-100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by GAT-100 and the general workflow of the in vitro experiments.

Caption: GAT-100 signaling at the CB1 receptor.

Caption: General workflow for GAT-100 in vitro assays.

References

- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

GAT-100: A Preclinical Technical Guide on the Covalent Cannabinoid Receptor 1 (CB1R) Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research data for GAT-100, a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid receptor 1 (CB1R). GAT-100 is a valuable research tool for elucidating the structure-function relationships of the CB1R allosteric site and holds potential for the development of novel therapeutics targeting the endocannabinoid system.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows associated with the preclinical characterization of GAT-100.

Core Compound Profile

GAT-100 is an isothiocyanate-containing analogue of the indole-2-carboxamide class of CB1R allosteric modulators.[1] Its key feature is its ability to act as a covalent probe, forming an irreversible bond within the allosteric binding site of the CB1R.[2][3] This characteristic, combined with its high potency and unique signaling profile, distinguishes it from prototypical CB1R NAMs like Org27569 and PSNCBAM-1.[1]

Quantitative Data Summary

The preclinical characterization of GAT-100 has yielded a wealth of quantitative data across various in vitro functional assays. The following tables summarize the key findings, including the potency (IC₅₀) and maximal efficacy (Emax) of GAT-100 in modulating CB1R signaling in different cell lines. The data is presented in comparison to the well-characterized CB1R NAMs, Org27569 and PSNCBAM-1.

Table 1: Modulation of Orthosteric Agonist-Induced β-Arrestin1 Recruitment

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) | GAT-100 Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |

| HEK293A | CP55,940 | 2.1 ± 0.4 | 18 ± 2 | 180 ± 30 | 120 ± 20 |

| HEK293A | 2-AG | 2.3 ± 0.5 | 20 ± 3 | 45 ± 8 | 35 ± 6 |

| HEK293A | AEA | 2.5 ± 0.6 | 22 ± 4 | 190 ± 40 | 130 ± 30 |

| Neuro2a | CP55,940 | 3.1 ± 0.7 | 25 ± 4 | 250 ± 50 | 180 ± 40 |

| STHdhQ7/Q7 | CP55,940 | 4.2 ± 0.9 | 30 ± 5 | 320 ± 60 | 240 ± 50 |

Data extracted from Laprairie et al., 2016.[1]

Table 2: Modulation of Orthosteric Agonist-Induced PLCβ3 Phosphorylation

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) | GAT-100 Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |

| HEK293A | CP55,940 | 8.9 ± 1.5 | 35 ± 5 | 450 ± 80 | 320 ± 60 |

| Neuro2a | CP55,940 | 12 ± 2 | 40 ± 6 | 580 ± 110 | 410 ± 80 |

| STHdhQ7/Q7 | CP55,940 | 15 ± 3 | 45 ± 7 | 690 ± 130 | 500 ± 100 |

Data extracted from Laprairie et al., 2016.[1]

Table 3: Modulation of Orthosteric Agonist-Induced ERK1/2 Phosphorylation

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) | GAT-100 Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |

| HEK293A | CP55,940 | 22 ± 4 | 42 ± 6 | 850 ± 150 | 630 ± 120 |

| Neuro2a | CP55,940 | 31 ± 6 | 48 ± 8 | 1100 ± 200 | 810 ± 150 |

| STHdhQ7/Q7 | CP55,940 | 40 ± 8 | 55 ± 9 | 1400 ± 250 | 1000 ± 180 |

Data extracted from Laprairie et al., 2016.[1]

Table 4: Modulation of Forskolin-Stimulated cAMP Accumulation

| Cell Line | Orthosteric Agonist | GAT-100 IC₅₀ (nM) | GAT-100 Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |

| HEK293A | CP55,940 | 174 ± 30 | 60 ± 8 | >10,000 | >10,000 |

Data extracted from Laprairie et al., 2016.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

Cell Culture

HEK293A, Neuro2a, and STHdhQ7/Q7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂. For specific assays, cells were plated in appropriate well formats and allowed to adhere overnight.

β-Arrestin1 Recruitment Assay

A bioluminescence resonance energy transfer (BRET) assay was employed to quantify β-arrestin1 recruitment to the CB1R.[1]

-

Cell Transfection: HEK293A cells were transiently co-transfected with plasmids encoding for CB1R tagged with Renilla luciferase (RLuc) and β-arrestin1 tagged with yellow fluorescent protein (YFP).

-

Cell Plating: Transfected cells were plated in 96-well microplates.

-

Compound Treatment: Cells were pre-incubated with GAT-100, Org27569, or PSNCBAM-1 for 30 minutes, followed by stimulation with a CB1R orthosteric agonist (CP55,940, 2-AG, or AEA) for 60 minutes.

-

BRET Measurement: The BRET substrate, coelenterazine (B1669285) h, was added, and the light emissions at 485 nm (RLuc) and 530 nm (YFP) were measured using a microplate reader. The BRET ratio was calculated as the 530 nm emission divided by the 485 nm emission.

PLCβ3 and ERK1/2 Phosphorylation Assays

Western blotting was used to measure the phosphorylation of PLCβ3 and ERK1/2.[1]

-

Cell Treatment: Cells were treated with GAT-100 or vehicle for 30 minutes, followed by stimulation with a CB1R agonist for 10 minutes (for PLCβ3) or 5 minutes (for ERK1/2).

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total PLCβ3 or ERK1/2.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence substrate were used for detection. Band intensities were quantified using densitometry.

cAMP Accumulation Assay

A competitive enzyme-linked immunosorbent assay (ELISA) was used to measure intracellular cAMP levels.[1]

-

Cell Treatment: Cells were pre-treated with the phosphodiesterase inhibitor rolipram (B1679513) for 20 minutes, followed by incubation with GAT-100 for 30 minutes. Cells were then stimulated with forskolin (B1673556) in the presence or absence of a CB1R agonist for 15 minutes.

-

Cell Lysis: Cells were lysed to release intracellular cAMP.

-

ELISA: The cAMP concentration in the lysates was determined using a commercially available cAMP ELISA kit according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GAT-100 and the general experimental workflows.

GAT-100 allosterically modulates CB1R signaling pathways.

General workflow for in vitro functional assays of GAT-100.

References

- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

GAT-100: A Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile make it a valuable tool for studying CB1R allostery and a potential lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the molecular structure, properties, and experimental methodologies related to GAT-100.

Molecular Structure and Physicochemical Properties

GAT-100, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural feature of GAT-100 is the electrophilic isothiocyanate (-N=C=S) group at the C-5 position of the indole (B1671886) ring, which enables its covalent interaction with the receptor.

Table 1: Physicochemical Properties of GAT-100

| Property | Value | Reference |

| CAS Number | 1663564-42-8 | [1] |

| Molecular Formula | C25H28N4OS | [1] |

| Molecular Weight | 432.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| LogP | 5.90 | [1] |

Mechanism of Action and Signaling Pathways

GAT-100 functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. This allosteric binding modulates the receptor's response to orthosteric agonists. GAT-100 has been shown to negatively modulate several downstream signaling pathways activated by CB1R agonists.[2]

The primary signaling cascades affected by GAT-100's modulation of CB1R are the G-protein-dependent and β-arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of CB1R can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2] GAT-100 has been demonstrated to be a potent NAM of agonist-induced β-arrestin1 recruitment, PLCβ3 and ERK1/2 phosphorylation, and cAMP accumulation.[2][4][5]

Figure 1: GAT-100 Modulation of CB1R Signaling Pathways.

Quantitative Data

GAT-100 has been characterized across a range of functional assays, demonstrating its potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro studies.

Table 2: In Vitro Pharmacology of GAT-100

| Assay | Cell Line | Agonist | IC50 / EC50 (nM) | Emax (% of agonist response) | Reference |

| β-Arrestin1 Recruitment | HEK293A | CP55,940 | 2.1 | 0% | [2] |

| cAMP Accumulation | HEK293A | CP55,940 | 174 | Not Reported | [2] |

| PLCβ3 Phosphorylation | HEK293A | CP55,940 | 1.8 | 15% | [2] |

| ERK1/2 Phosphorylation | HEK293A | CP55,940 | 3.2 | 10% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide summaries of the key experimental protocols for the synthesis and characterization of GAT-100.

Synthesis of GAT-100

The synthesis of GAT-100 is based on the derivatization of the indole-2-carboxamide scaffold of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed synthesis protocol is described by Kulkarni et al. (2016).[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

GAT-100: A Technical Review of a Novel Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid 1 receptor (CB1R), a G-protein coupled receptor (GPCR), is a prominent target in drug discovery due to its significant role in a multitude of physiological processes. However, the therapeutic development of direct-acting orthosteric agonists and antagonists for CB1R has been consistently hindered by on-target adverse effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a promising alternative for finely tuning receptor function with potentially greater safety. This technical guide provides a comprehensive review of GAT-100, a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the CB1 receptor. GAT-100 has emerged as a significant research tool for probing the allosteric binding sites of CB1R and represents a promising scaffold for the development of new therapeutics.

Chemical and Physical Properties

GAT-100 is an isothiocyanate derivative and a covalent analogue of the known CB1R NAM, Org27569. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| CAS Number | 1663564-42-8 |

| Molecular Formula | C25H28N4OS |

| Molar Mass | 432.59 g/mol |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

Mechanism of Action

GAT-100 functions as a negative allosteric modulator of the CB1 receptor. Unlike orthosteric antagonists that directly block the binding of endogenous or exogenous ligands, GAT-100 binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of orthosteric agonists.

A key feature of GAT-100 is its covalent and irreversible binding to the CB1R, which is mediated by its isothiocyanate group. Computational docking studies suggest that GAT-100 likely forms a covalent bond with a cysteine residue, C7.38(382), within a putative allosteric binding pocket of the CB1R. This irreversible binding makes GAT-100 a valuable tool for mapping the structure and function of the CB1R allosteric site.

Importantly, GAT-100 demonstrates significantly reduced inverse agonism compared to other CB1R NAMs like Org27569 and PSNCBAM-1. This lack of inverse agonist activity is a desirable characteristic, as the inverse agonism of previous CB1R antagonists has been associated with adverse psychiatric side effects.

Signaling Pathways Modulated by GAT-100

GAT-100 has been shown to negatively modulate several key downstream signaling pathways initiated by the activation of the CB1 receptor by orthosteric agonists such as the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), and the synthetic agonist CP55,940.

The primary signaling cascades affected by GAT-100's modulation of CB1R are:

-

G-protein Signaling: GAT-100 attenuates agonist-induced G-protein activation, as measured by [35S]GTPγS binding assays.

-

β-Arrestin Recruitment: It potently inhibits the recruitment of β-arrestin1 to the activated CB1R.

-

MAPK/ERK Pathway: GAT-100 reduces the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway.

-

cAMP Accumulation: It modulates adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels.

-

PLCβ3 Phosphorylation: GAT-100 affects the phosphorylation of phospholipase Cβ3.

-

Receptor Internalization: The compound also influences the agonist-induced internalization of the CB1 receptor.

Below is a diagram illustrating the CB1 receptor signaling pathways modulated by GAT-100.

Quantitative Data

The following tables summarize the quantitative data for GAT-100's activity as a CB1R NAM in various functional assays, as reported in the literature.

Table 1: Potency (IC50) of GAT-100 as a NAM of Agonist-Stimulated β-Arrestin1 Recruitment

| Cell Line | Orthosteric Agonist | GAT-100 IC50 (nM) | Org27569 IC50 (nM) | PSNCBAM-1 IC50 (nM) |

| HEK293A | 2-AG | 1.8 ± 0.5 | 180 ± 30 | 150 ± 20 |

| AEA | 2.1 ± 0.4 | 450 ± 80 | 350 ± 60 | |

| CP55,940 | 2.5 ± 0.6 | 500 ± 90 | 400 ± 70 | |

| Neuro2a | 2-AG | 3.2 ± 0.7 | 250 ± 40 | 200 ± 30 |

| AEA | 3.5 ± 0.8 | 600 ± 100 | 500 ± 90 | |

| CP55,940 | 3.8 ± 0.9 | 700 ± 120 | 600 ± 100 | |

| STHdhQ7/Q7 | 2-AG | 2.9 ± 0.6 | 220 ± 40 | 180 ± 30 |

| AEA | 3.1 ± 0.7 | 550 ± 90 | 450 ± 80 | |

| CP55,940 | 3.4 ± 0.8 | 650 ± 110 | 550 ± 90 |

Table 2: Efficacy (Emax) of GAT-100 as a NAM of Agonist-Stimulated β-Arrestin1 Recruitment (% Inhibition)

| Cell Line | Orthosteric Agonist | GAT-100 Emax (%) | Org27569 Emax (%) | PSNCBAM-1 Emax (%) |

| HEK293A | 2-AG | 95 ± 5 | 70 ± 8 | 75 ± 7 |

| AEA | 92 ± 6 | 65 ± 9 | 70 ± 8 | |

| CP55,940 | 90 ± 7 | 60 ± 10 | 65 ± 9 | |

| Neuro2a | 2-AG | 98 ± 4 | 75 ± 7 | 80 ± 6 |

| AEA | 96 ± 5 | 70 ± 8 | 75 ± 7 | |

| CP55,940 | 94 ± 6 | 65 ± 9 | 70 ± 8 | |

| STHdhQ7/Q7 | 2-AG | 97 ± 4 | 72 ± 7 | 78 ± 6 |

| AEA | 95 ± 5 | 68 ± 8 | 73 ± 7 | |

| CP55,940 | 93 ± 6 | 63 ± 9 | 68 ± 8 |

Table 3: Potency (IC50) of GAT-100 in Other Functional Assays

| Assay | Cell Line | Orthosteric Agonist | GAT-100 IC50 (nM) |

| [35S]GTPγS Binding | HEK293A | CP55,940 | 15 ± 3 |

| cAMP Accumulation | HEK293A | CP55,940 | 174 ± 20 |

| ERK1/2 Phosphorylation | HEK293A | CP55,940 | 8.5 ± 1.5 |

| PLCβ3 Phosphorylation | HEK293A | CP55,940 | 12 ± 2 |

| CB1R Internalization | HEK293A | CP55,940 | 25 ± 5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the characterization of GAT-100 are provided below.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by the CB1 receptor.

-

Membrane Preparation:

-

HEK293A cells overexpressing CB1R are harvested and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is resuspended in TME buffer and protein concentration is determined.

-

-

Assay Procedure:

-

Membranes (5-10 µg protein) are incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 0.1% BSA, 100 µM GDP, and varying concentrations of GAT-100 and the orthosteric agonist (e.g., CP55,940).

-

The reaction is initiated by the addition of [35S]GTPγS (0.05-0.1 nM).

-

The mixture is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer and radioactivity is measured by liquid scintillation counting.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor. A common method is the PathHunter™ β-arrestin assay.

-

Cell Culture:

-

HEK293A cells co-expressing a ProLink™-tagged CB1R and an Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are plated in 96-well plates and incubated overnight.

-

The cells are then treated with varying concentrations of GAT-100 followed by a fixed concentration of the orthosteric agonist.

-

The plate is incubated at 37°C for 90 minutes.

-

Detection reagents are added, and the plate is incubated at room temperature for 60 minutes.

-

Chemiluminescence is measured using a plate reader.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2 as a downstream marker of CB1R activation.

-

Cell Treatment and Lysis:

-

Cells are serum-starved overnight and then treated with GAT-100 and/or an orthosteric agonist for a specified time.

-

Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-